N-cyclopropyl-N-(2-ethoxybenzyl)-4-(1H-1,2,4-triazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2-ethoxybenzyl)-4-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-ethoxybenzyl)-4-(1H-1,2,4-triazol-5-yl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It may also inhibit the activity of enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-ethoxybenzyl)-4-(1H-1,2,4-triazol-5-yl)benzamide has been found to have low toxicity in vitro and in vivo. It has also been found to have good solubility in water and other solvents, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopropyl-N-(2-ethoxybenzyl)-4-(1H-1,2,4-triazol-5-yl)benzamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful effects on cells. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-cyclopropyl-N-(2-ethoxybenzyl)-4-(1H-1,2,4-triazol-5-yl)benzamide. One direction is to further investigate its antifungal and antitumor properties and identify the specific mechanisms involved. Another direction is to explore its potential use in other research applications, such as in the treatment of parasitic infections or as a tool for studying cellular processes. Additionally, further studies can be conducted to optimize the synthesis method and improve the compound's solubility and stability.
Synthesis Methods
The synthesis of N-cyclopropyl-N-(2-ethoxybenzyl)-4-(1H-1,2,4-triazol-5-yl)benzamide involves the reaction of 2-ethoxybenzaldehyde with cyclopropylamine to form N-cyclopropyl-2-ethoxybenzylamine. This intermediate is then reacted with 4-(1H-1,2,4-triazol-5-yl)benzoic acid to form the final product.
Scientific Research Applications
N-cyclopropyl-N-(2-ethoxybenzyl)-4-(1H-1,2,4-triazol-5-yl)benzamide has shown potential in various research applications, including as an antifungal and antitumor agent. It has been found to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, it has shown promising results in inhibiting the growth of cancer cells in vitro.
properties
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-4-(1H-1,2,4-triazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-27-19-6-4-3-5-17(19)13-25(18-11-12-18)21(26)16-9-7-15(8-10-16)20-22-14-23-24-20/h3-10,14,18H,2,11-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTNMRPSGMQJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)C3=CC=C(C=C3)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.